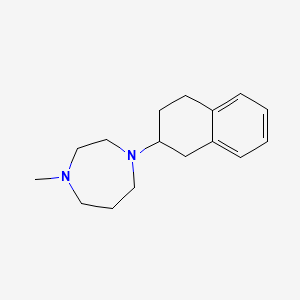
1-methyl-4-(1,2,3,4-tetrahydro-2-naphthalenyl)-1,4-diazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-4-(1,2,3,4-tetrahydro-2-naphthalenyl)-1,4-diazepane, also known as THIP, is a compound that belongs to the family of GABAergic drugs. It acts as a selective agonist of GABA receptors, which are the primary inhibitory neurotransmitters in the central nervous system. THIP has been extensively studied due to its potential therapeutic applications in the treatment of various neurological disorders, including anxiety, epilepsy, and insomnia.
Wirkmechanismus
1-methyl-4-(1,2,3,4-tetrahydro-2-naphthalenyl)-1,4-diazepane acts as a selective agonist of GABA receptors, which are the primary inhibitory neurotransmitters in the central nervous system. By binding to GABA receptors, this compound enhances the inhibitory effects of GABA, leading to a decrease in neuronal excitability and an overall calming effect.
Biochemical and Physiological Effects:
This compound has been shown to have anxiolytic, anticonvulsant, and sedative effects in animal models. It has also been shown to have muscle relaxant properties. This compound has been shown to increase the duration of sleep in rats and reduce the amount of time spent in REM sleep.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-methyl-4-(1,2,3,4-tetrahydro-2-naphthalenyl)-1,4-diazepane is its selectivity for GABA receptors, which allows for more targeted effects compared to other GABAergic drugs. However, this compound has a short half-life and can be rapidly metabolized in the body, which can limit its effectiveness in some applications.
Zukünftige Richtungen
1. Further studies on the potential therapeutic applications of 1-methyl-4-(1,2,3,4-tetrahydro-2-naphthalenyl)-1,4-diazepane in the treatment of neurological disorders.
2. Investigation of the effects of this compound on different types of GABA receptors.
3. Development of new synthesis methods for this compound to improve its effectiveness and reduce its limitations.
4. Investigation of the potential use of this compound in combination with other drugs for the treatment of neurological disorders.
5. Investigation of the long-term effects of this compound use on the central nervous system.
Synthesemethoden
1-methyl-4-(1,2,3,4-tetrahydro-2-naphthalenyl)-1,4-diazepane can be synthesized using a variety of methods, including the reaction of 1,2,3,4-tetrahydro-2-naphthol with methylamine and formaldehyde. Other methods include the reaction of 1,2,3,4-tetrahydro-2-naphthol with chloroacetyl chloride and subsequent reaction with methylamine.
Wissenschaftliche Forschungsanwendungen
1-methyl-4-(1,2,3,4-tetrahydro-2-naphthalenyl)-1,4-diazepane has been widely studied for its therapeutic potential in the treatment of various neurological disorders. It has been shown to have anxiolytic, anticonvulsant, and sedative effects in animal models. This compound has also been studied for its potential use in the treatment of alcohol withdrawal syndrome.
Eigenschaften
IUPAC Name |
1-methyl-4-(1,2,3,4-tetrahydronaphthalen-2-yl)-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2/c1-17-9-4-10-18(12-11-17)16-8-7-14-5-2-3-6-15(14)13-16/h2-3,5-6,16H,4,7-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQRLXNBBYBFOMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[3-(2-hydroxyethyl)-4-(3-phenylpropyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B6018286.png)
![2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-1-(phenoxymethyl)ethyl 4-methylbenzoate](/img/structure/B6018287.png)
![ethyl 3-(2,4-difluorobenzyl)-1-[(ethylamino)carbonyl]-3-piperidinecarboxylate](/img/structure/B6018289.png)
![5-(2-morpholinylacetyl)-3-(1-phenylpropyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine trifluoroacetate](/img/structure/B6018300.png)
![2-ethyl-N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}butanamide](/img/structure/B6018308.png)
![7-(3-phenylpropyl)-2-(4,4,4-trifluorobutanoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6018314.png)
![N-[2-(dimethylamino)ethyl]-N-{[1-(2-fluorobenzyl)-3-piperidinyl]methyl}nicotinamide 1-oxide](/img/structure/B6018321.png)
![{2-[(3-bromobenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B6018326.png)
![1-cycloheptyl-4-[(3-thienylmethyl)amino]-2-pyrrolidinone](/img/structure/B6018329.png)

![4-{[(9-ethyl-9H-carbazol-3-yl)methylene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B6018353.png)
![4-ethoxy-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B6018361.png)
![5-methoxy-2,4-dimethyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B6018370.png)
